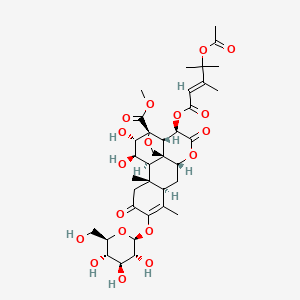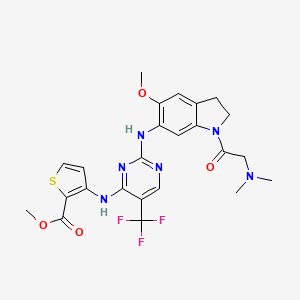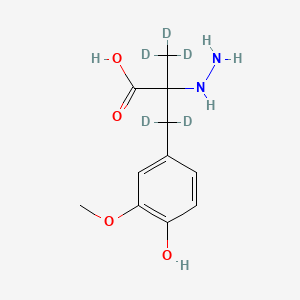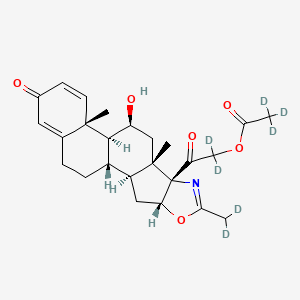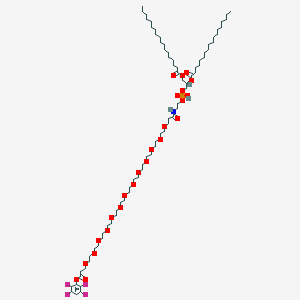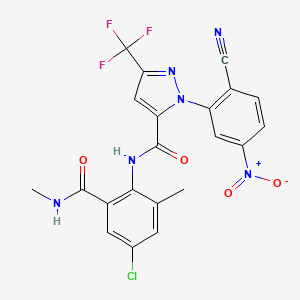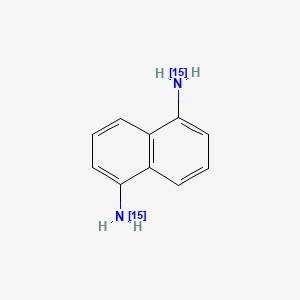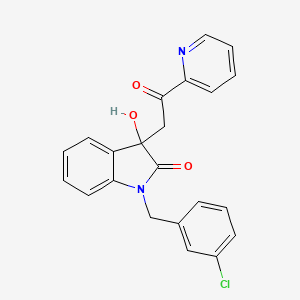
AK-778-Xxmu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AK-778-Xxmu is a potent inhibitor of DNA Binding 2 (ID2) antagonist with a dissociation constant (KD) of 129 nanomolar. It has shown significant potential in inhibiting the migration and invasion of glioma cell lines, inducing apoptosis, and slowing down tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AK-778-Xxmu involves a multi-step process starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Automation: Using automated systems to control reaction conditions precisely.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
AK-778-Xxmu undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
AK-778-Xxmu has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA Binding 2 (ID2) and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting the migration and invasion of glioma cell lines and inducing apoptosis.
Medicine: Potential therapeutic agent for the treatment of gliomas and other cancers due to its ability to slow down tumor growth.
Industry: Could be used in the development of new anti-cancer drugs and other therapeutic agents
Wirkmechanismus
AK-778-Xxmu exerts its effects by binding to the DNA Binding 2 (ID2) protein with high affinity. This binding inhibits the function of ID2, which plays a crucial role in neurogenesis, neovascularization, and the malignant development of gliomas. By inhibiting ID2, this compound can reduce the viability of glioma cells, inhibit their migration and invasion, and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AGX51: Another ID2 antagonist with similar binding properties.
Other ID2 inhibitors: Various other compounds identified through pharmacophore-based virtual screening.
Uniqueness
AK-778-Xxmu stands out due to its high solubility in water and its potent inhibitory effects on glioma cell lines. Its high affinity for ID2 and its ability to induce apoptosis and slow down tumor growth make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C22H17ClN2O3 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-7-5-6-15(12-16)14-25-19-10-2-1-8-17(19)22(28,21(25)27)13-20(26)18-9-3-4-11-24-18/h1-12,28H,13-14H2 |
InChI-Schlüssel |
JJOIKBZRLCEZOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC(=CC=C3)Cl)(CC(=O)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






